3-Hydroxyamino-1-methyl-5H-pyrido(4,3-b)indole

mutagenesis Ames test metabolic activation

3-Hydroxyamino-1-methyl-5H-pyrido(4,3-b)indole (CAS 74317-45-6), also designated Trp-P-2(NHOH) or N-hydroxy-Trp-P-2, is the N-hydroxylated active metabolite of the heterocyclic amine mutagen Trp-P-2 (3-amino-1-methyl-5H-pyrido[4,3-b]indole). It belongs to the N-hydroxy heterocyclic aromatic amine class generated during tryptophan pyrolysis and functions as a direct-acting mutagen that does not require exogenous metabolic activation for genotoxicity.

Molecular Formula C12H11N3O
Molecular Weight 213.23 g/mol
CAS No. 74317-45-6
Cat. No. B1234277
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Hydroxyamino-1-methyl-5H-pyrido(4,3-b)indole
CAS74317-45-6
Synonyms3-hydroxyamino-1-methyl-5H-pyrido(4,3-b)indole
N-hydroxy-Trp-P-2
N-OH-Trp-P-2
Molecular FormulaC12H11N3O
Molecular Weight213.23 g/mol
Structural Identifiers
SMILESCC1=C2C3=CC=CC=C3NC2=CC(=N1)NO
InChIInChI=1S/C12H11N3O/c1-7-12-8-4-2-3-5-9(8)14-10(12)6-11(13-7)15-16/h2-6,14,16H,1H3,(H,13,15)
InChIKeyVWXMRYZUBOAGIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Hydroxyamino-1-methyl-5H-pyrido(4,3-b)indole (Trp-P-2(NHOH)) – Active Metabolite Procurement Guide for Mutagenesis & Carcinogenesis Research


3-Hydroxyamino-1-methyl-5H-pyrido(4,3-b)indole (CAS 74317-45-6), also designated Trp-P-2(NHOH) or N-hydroxy-Trp-P-2, is the N-hydroxylated active metabolite of the heterocyclic amine mutagen Trp-P-2 (3-amino-1-methyl-5H-pyrido[4,3-b]indole) [1]. It belongs to the N-hydroxy heterocyclic aromatic amine class generated during tryptophan pyrolysis and functions as a direct-acting mutagen that does not require exogenous metabolic activation for genotoxicity [2]. Its molecular formula is C₁₂H₁₁N₃O with a molecular weight of 213.23 g/mol [3].

Workflow Direct-acting mutagen; no exogenous S9 metabolic activation required for genotoxicity assessment
Selection N-hydroxylated active metabolite of Trp-P-2; supports Ames test validation without microsomal activation systems
Context Heterocyclic aromatic amine class; suitable for DNA adductomics, redox-dependent mutagenicity, and ROS-genotoxicity research

Why Trp-P-2(NHOH) Cannot Be Replaced by Parent Amine or Other N-Hydroxy HCAs in Research & Testing


Trp-P-2(NHOH) is the obligate proximate mutagenic metabolite of Trp-P-2; substitution with the parent amine introduces the variable of metabolic activation efficiency (cytochrome P450 N-hydroxylation), confounding results in systems lacking competent metabolic capacity [1]. Furthermore, Trp-P-2(NHOH) differs from its closest N-hydroxy analog, Glu-P-1(NHOH), in a critical functional property: Trp-P-2(NHOH) can directly react with DNA without further enzymatic activation, whereas Glu-P-1(NHOH) cannot, necessitating distinct experimental handling [2]. Its nitroso oxidation product, Trp-P-2(NO), exhibits only one-quarter of the mutagenic potency, and substitution would significantly underestimate genotoxic potential in dose-response studies [3].

Target Compound
Potential Substitute
Interchangeability Risk
Trp-P-2(NHOH)
Trp-P-2 (parent amine)
Metabolic activation dependency may shift genotoxicity readout; inactive without S9 in Ames test
Trp-P-2(NHOH)
Glu-P-1(NHOH)
DNA binding mechanism differs; may require enzyme-dependent activation pathways not shared with Trp-P-2(NHOH)
Trp-P-2(NHOH)
Trp-P-2(NO) (nitroso form)
Reported potency profile differs; oxidation state may shift dose-response calibration in degradation studies

Quantitative Differentiation Evidence for 3-Hydroxyamino-1-methyl-5H-pyrido(4,3-b)indole (Trp-P-2(NHOH)) vs. Analogs


Direct-Acting Mutagenicity vs. Trp-P-2: Elimination of Metabolic Activation Requirement

Trp-P-2(NHOH) exhibits direct-acting mutagenicity in Salmonella typhimurium TA98 without exogenous S9 metabolic activation, whereas the parent compound Trp-P-2 is completely inactive in the absence of S9 [1]. In the Saito et al. synthesis study, all six hydroxyamino and nitroso derivatives tested were mutagenic to TA98 without mammalian activation systems [1]. The Trp-P-2 parent amine requires cytochrome P450-mediated N-hydroxylation to attain mutagenic activity, making it wholly dependent on the presence and efficiency of metabolic activation systems [2].

Direct Mutagenicity
Class-level
Active without S9 vs. inactive (Trp-P-2)
Supports direct genotoxicity assessment workflow
Assay-dependent revertant counts; confirm per protocol
mutagenesis Ames test metabolic activation

Mutagenic Potency vs. Nitroso Derivative Trp-P-2(NO): 4-Fold Superiority

In a head-to-head comparison using high-performance liquid chromatography and Salmonella TA98 mutagenicity assays, Trp-P-2(NO)—the nitroso oxidation product of Trp-P-2(NHOH)—was found to possess only one-quarter of the mutagenic potency of Trp-P-2(NHOH) [1]. This quantitative relationship was established in the context of studying iron-chlorophyllin-mediated oxidative conversion, where the conversion of Trp-P-2(NHOH) to Trp-P-2(NO) was accompanied by a proportional loss of mutagenic activity [1].

Potency vs. Nitroso
Head-to-head
4-fold higher vs. Trp-P-2(NO)
Reported potency differential; supports dose-response calibration
HPLC-monitored conversion in TA98 (-S9)
mutagenesis potency comparison nitroso derivative

SOD-Mediated Conversion & Residual Mutagenicity: ~67% Reduction vs. Spontaneous Degradation

Superoxide dismutase (SOD) greatly accelerates the aerobic oxidation of Trp-P-2(NHOH) to Trp-P-2(NO) in neutral aqueous solution, resulting in a rapid decrease of mutagenicity to approximately one-third of the original level, after which no further decrease occurs [1]. In contrast, spontaneous aerobic oxidation of Trp-P-2(NHOH) (without SOD) leads to slow, continuous loss of mutagenicity until it is almost completely abolished [1]. This differential decay profile is mechanistically attributed to SOD's removal of superoxide anions that drive the reverse reduction of Trp-P-2(NO) back to Trp-P-2(NHOH) [1].

Redox Stability
Head-to-head
~33% residual (SOD) vs. ~0% (spontaneous)
Redox-dependent stability context; protocol controls recommended
Neutral aqueous solution; aerobic conditions
superoxide dismutase redox conversion mutagenicity decay

Direct DNA Binding Capacity vs. Glu-P-1(NHOH): Functional Dichotomy Among N-Hydroxy HCAs

A critical functional distinction exists between Trp-P-2(NHOH) and its close structural analog Glu-P-1(NHOH) (2-hydroxyamino-6-methyldipyrido[1,2-a:3',2'-d]imidazole): Trp-P-2(NHOH) can directly react with and bind covalently to DNA without additional enzymatic activation, whereas Glu-P-1(NHOH) cannot, and requires further activation by acetyl-CoA-dependent or prolyl-tRNA synthetase-mediated pathways [1][2]. This difference has been experimentally validated through covalent binding assays using radiolabeled N-hydroxy derivatives incubated with calf thymus DNA, where only Trp-P-2(NHOH) produced detectable DNA adducts in the absence of activating enzymes [1].

DNA Binding
Cross-study
Direct binding vs. enzyme-dependent (Glu-P-1(NHOH))
Functional divergence context; pathway-specific selection required
Calf thymus DNA; without activating enzymes
DNA adduct covalent binding heterocyclic amine activation

Intracellular Superoxide Generation & DNA Strand Break Induction: Mechanistic Signature vs. Parent Amine

Treatment of mouse FM3A cells with Trp-P-2(NHOH) results in intracellular superoxide generation and single-strand DNA breaks, demonstrated by nitroblue tetrazolium staining for formazan formation and alkaline elution analysis, respectively [1]. Critically, treatment with the parent amine Trp-P-2 did not produce formazan formation under identical conditions, indicating that the N-hydroxylated derivative uniquely couples mutagenic potency with reactive oxygen species (ROS)-mediated DNA damage [1]. This dual mechanism—direct DNA adduct formation plus ROS generation—is not shared by Trp-P-2 [1][2].

ROS Generation
Head-to-head
Superoxide/DNA breaks vs. none (Trp-P-2)
Dual mechanism context; ROS-DNA damage interplay studies
Mouse FM3A cells; NBT staining, alkaline elution
reactive oxygen species DNA strand breaks oxidative stress

Prolyl-tRNA Synthetase-Dependent DNA Binding Activation: Enzyme-Specific Pathway vs. Glu-P-1(NHOH)

Trp-P-2(NHOH) undergoes further activation to a DNA-binding species via a unique prolyl-tRNA synthetase-dependent pathway in hepatic cytosol, requiring both ATP and L-proline as obligatory cofactors [1]. The prolyl transfer RNA-dependent covalent binding capacity of Trp-P-2(NHOH) to DNA was quantified across species and found to be highest in rats, followed by mice, hamsters, rabbits, and guinea pigs [1]. In contrast, the structurally analogous Glu-P-1(NHOH) is not activated by this same prolyl-tRNA synthetase system, representing a key mechanistic divergence between these two N-hydroxy heterocyclic amines [2].

Prolyl-tRNA Activation
Cross-study
Species-dependent binding (rat > mouse > hamster)
Enzyme-specific activation context; species-dependent review
Requires ATP and L-proline cofactors
prolyl-tRNA synthetase enzymatic activation cytosolic activation

Procurement-Relevant Application Scenarios for 3-Hydroxyamino-1-methyl-5H-pyrido(4,3-b)indole


Direct-Acting Mutagen Standard for Ames Test Validation Without S9

Trp-P-2(NHOH) is the preferred positive control compound for validating direct-acting mutagenicity in Salmonella typhimurium TA98 (and nitroreductase-deficient TA98NR) assays in the absence of S9 metabolic activation [1]. Unlike Trp-P-2, which yields false-negative results without S9, Trp-P-2(NHOH) produces reliable, S9-independent revertant colonies, making it essential for quality control in laboratories screening for direct-acting genotoxic impurities or evaluating antimutagenic agents that act independently of P450 inhibition [1][2].

DNA Adduct Formation & Covalent Binding Mechanism Studies

Trp-P-2(NHOH) is uniquely suited for in vitro DNA adduct formation studies because it can bind covalently to DNA without additional enzymatic activation, unlike Glu-P-1(NHOH) [1]. This property enables simplified experimental designs for adduct identification (e.g., ³²P-postlabeling or LC-MS/MS adductomics) and for investigating the chemical mechanism of N-hydroxyarylamine-DNA interactions without the confounding presence of acetyl-CoA, prolyl-tRNA synthetase, or other activating enzymes [2].

Oxidative Stress & ROS-Mediated Genotoxicity Research

Trp-P-2(NHOH) uniquely generates intracellular superoxide anions during its spontaneous oxidative degradation, inducing DNA single-strand breaks in cultured mammalian cells [1]. This dual genotoxic mechanism—direct DNA adduction plus oxygen radical-mediated cleavage—makes it a distinctive probe for studying the interplay between chemical DNA modification and oxidative genomic damage. The parent amine Trp-P-2 fails to produce detectable intracellular superoxide, confirming that the N-hydroxyl functionality is essential for this activity [1][2].

Redox-Dependent Mutagenicity Modulation & Inhibitor Screening

The well-characterized reversible redox interconversion between Trp-P-2(NHOH) and its nitroso derivative Trp-P-2(NO), coupled with precisely quantified residual mutagenicity values (SOD-mediated: ~33% residual; spontaneous: ~0% residual), provides a validated experimental system for screening chemical or biological agents that modulate mutagenicity through redox mechanisms [1]. Test compounds such as iron-chlorophyllin, copper phthalocyanine sulfonate, hemin, flavonoids, and Monascus pigments have all been assessed for their capacity to accelerate oxidative degradation or complex formation using Trp-P-2(NHOH) as the standardized substrate [1][2].

Application
Selection Property
Validation Focus
Ames test validation (without S9)
Direct-acting mutagenicity profile
S9-independent revertant colony confirmation
DNA adduct formation studies
Enzyme-independent DNA binding
Adduct identification without activating cofactors
ROS-mediated genotoxicity research
Intracellular superoxide generation
Dual-mechanism DNA damage endpoint review
Redox-dependent mutagenicity screening
Reversible NHOH/NO interconversion
Residual mutagenicity quantification under controlled redox
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